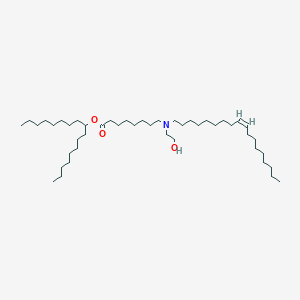
(Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate is a complex organic compound characterized by its unique structure, which includes a heptadecan-9-yl group and an octadec-9-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the heptadecan-9-yl and octadec-9-en-1-yl groups, followed by their coupling through a series of reactions involving reagents such as acids, bases, and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction’s efficiency and outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions .
Industry
In industry, this compound is used in the formulation of various products, including cosmetics, lubricants, and surfactants. Its unique properties make it valuable in enhancing product performance and stability .
Mechanism of Action
The mechanism of action of (Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Octadecenoic acid (Z)-, hexadecyl ester: This compound shares structural similarities with (Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate, particularly in the presence of long hydrocarbon chains.
Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy- Ethane-1,2-diol, ethoxylated: This compound also contains long hydrocarbon chains and is used in similar industrial applications.
(9Z)-octadec-9-en-1-yl (2S)-2-[ethyl(hydroxy)amino]-2-hydroxyacetate: This compound has a similar functional group arrangement and is studied for comparable biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and hydrocarbon chains, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C45H89NO3 |
|---|---|
Molecular Weight |
692.2 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-[(Z)-octadec-9-enyl]amino]octanoate |
InChI |
InChI=1S/C45H89NO3/c1-4-7-10-13-16-17-18-19-20-21-22-23-24-25-30-35-40-46(42-43-47)41-36-31-26-29-34-39-45(48)49-44(37-32-27-14-11-8-5-2)38-33-28-15-12-9-6-3/h19-20,44,47H,4-18,21-43H2,1-3H3/b20-19- |
InChI Key |
HDXVQUXVZWOEPI-VXPUYCOJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















